4-(allyloxy)-N-2-biphenylylbenzamide
Description
4-(Allyloxy)-N-2-biphenylylbenzamide is a benzamide derivative characterized by an allyloxy substituent at the 4-position of the benzene ring and a biphenylyl group attached to the amide nitrogen. Green chemistry techniques, such as ultrasound-assisted methods, may enhance reaction efficiency, as observed in structurally related compounds (e.g., reduced reaction time and increased yield under ultrasonic irradiation) .
Properties
IUPAC Name |
N-(2-phenylphenyl)-4-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-2-16-25-19-14-12-18(13-15-19)22(24)23-21-11-7-6-10-20(21)17-8-4-3-5-9-17/h2-15H,1,16H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRUQOAFFDWNQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings
Synthetic Efficiency: Ultrasound-assisted synthesis (e.g., for azetidinone derivatives) reduces reaction time by ~80% (30 min vs. 6 hours) and improves yields by 15–20% compared to conventional reflux . This suggests that 4-(allyloxy)-N-2-biphenylylbenzamide could benefit similarly from green chemistry approaches.
Structural Effects on Properties: Lipophilicity: The allyloxy group (LogP +1.2) likely makes the target compound less lipophilic than derivatives with benzyloxy (+2.0) or butoxy (+2.5) groups but more lipophilic than methoxy (-0.5) . Hydrogen Bonding: The biphenylyl group lacks hydrogen-bond donors, contrasting with hydroxyalkyl-substituted benzamides (e.g., ), which exhibit enhanced solubility in polar solvents .
Crystallographic Behavior :
- Unlike 4-bromo-N-(2-nitrophenyl)benzamide, which forms two molecules per asymmetric unit due to nitro-group packing , the target compound’s biphenylyl group may promote planar stacking, influencing solid-state stability.
Bioactivity Inference :
- The benzothiazolyl derivative () demonstrates high LogP (6.1) and rotatable bonds (7), traits associated with blood-brain barrier penetration . The target compound’s biphenylyl group may similarly enhance CNS targeting but with reduced metabolic stability compared to heterocyclic analogs.
Contradictions and Limitations
- Solvent Dependency: highlights solvent-dependent yields (e.g., ethanol vs. DMF), suggesting that the optimal conditions for synthesizing the target compound may vary unpredictably from those of its analogs .
- Spectroscopic Variability : Allyloxy-substituted benzamides () show distinct IR peaks at ~1650 cm⁻¹ (amide C=O stretch) and 1100 cm⁻¹ (allyl C-O), which may differ in intensity or position for the biphenylyl derivative due to electronic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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